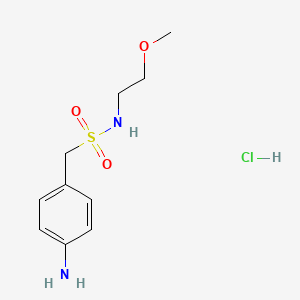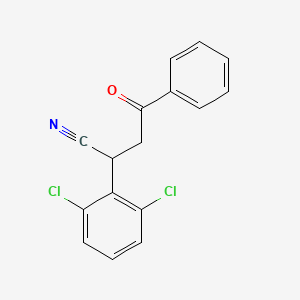
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of dichlorophenyl compounds, which are often used in the synthesis of pharmaceuticals . It contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . It also contains a ketone group (C=O), which is a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents .
Molecular Structure Analysis
The molecular structure of dichlorophenyl compounds can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS . Single-crystal X-ray diffraction technique can be used to determine the three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving dichlorophenyl compounds can be complex. For example, the photocatalytic oxidation of diclofenac, a dichlorophenyl compound, involves the inhibition of the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins .Physical And Chemical Properties Analysis
The physical and chemical properties of dichlorophenyl compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
This compound is a derivative of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine . These derivatives have shown therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets .
Anti-Inflammatory Drug
The compound is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) and has potential as a non-steroidal anti-inflammatory drug . Non-steroidal anti-inflammatory drugs are effective antipyretic and analgesic pharmacological agents .
Interaction with Lipid Membranes
The interaction of non-steroidal anti-inflammatory drugs with cell membranes can affect their physicochemical properties . This can cause a number of side effects in the use of these drugs .
Spin-Labeled Diclofenac
The compound can be used in the synthesis of spin-labeled diclofenac (diclofenac-SL) . This involves a simple sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification .
Study of Membrane Activity
Diclofenac-SL binds to a lipid membrane composed of palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) . This can be used to study the interaction of diclofenac with a membrane .
Determination of Immersion Depth
Using 2H electron spin echo spectroscopy (ESEEM), the position of the diclofenac-SL relative to the membrane surface can be determined . It was established that its average depth of immersion corresponds to the 5th position of the carbon atom in the lipid chain .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-7-4-8-14(18)16(13)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYVWSGKJYNIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)
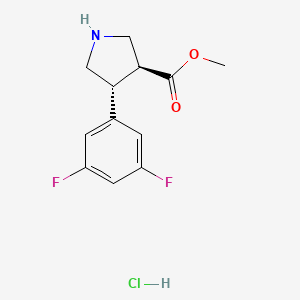

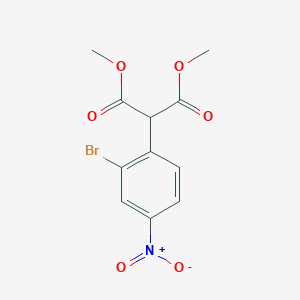
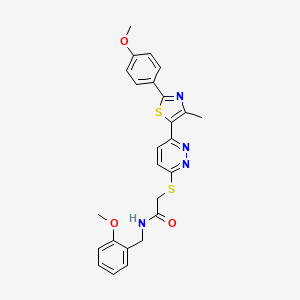

![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)

![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)

![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
